molecular formula C21H28O6 B12322122 20-Dihydroprednisolonic acid

20-Dihydroprednisolonic acid

Cat. No.: B12322122
M. Wt: 376.4 g/mol
InChI Key: MABTYSTXQLOOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Dihydroprednisolonic acid is a glucocorticoid compound derived from prednisolone. It is characterized by the reduction of the oxo group at position 20 to the corresponding hydroxy group. This compound is known for its anti-inflammatory properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Dihydroprednisolonic acid involves the reduction of prednisolone. One common method is the catalytic hydrogenation of prednisolone using a palladium catalyst under hydrogen gas. The reaction is typically carried out in an organic solvent such as ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

20-Dihydroprednisolonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

20-Dihydroprednisolonic acid is used in various scientific research applications, including:

Mechanism of Action

20-Dihydroprednisolonic acid exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reduction at position 20, which imparts distinct pharmacological properties compared to other derivatives. Its reduced systemic effects make it a valuable compound for topical and localized anti-inflammatory applications .

Properties

IUPAC Name

2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-17,23-24,27H,3-4,6,8,10H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABTYSTXQLOOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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